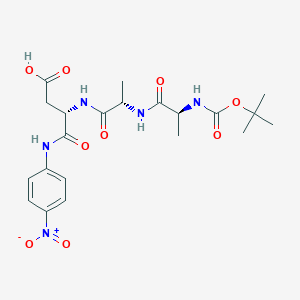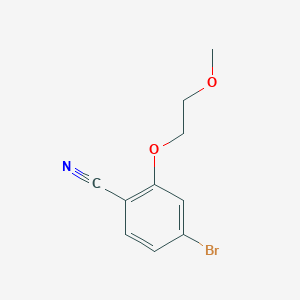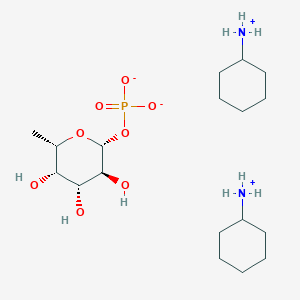
3-溴-9-(萘-2-基)-9H-咔唑
描述
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The compound features a bromine atom at the third position and a naphthalen-2-yl group at the ninth position of the carbazole core, which imparts unique chemical and physical properties.
科学研究应用
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole has numerous applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Photonic Materials: The compound is utilized in the development of photonic materials for applications in lasers and optical sensors.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.
Material Science: The compound is employed in the fabrication of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
It is often used in the synthesis of blue fluorescent dopant materials . These materials are used in organic light-emitting diodes (OLEDs), suggesting that the compound may interact with other molecules to emit light .
Mode of Action
The compound is used in the synthesis of new blue fluorescent spirobenzoanthracene-type dopant materials . It is prepared by an amination reaction . The resulting materials are used in OLEDs, where they interact with electric current to produce light .
Biochemical Pathways
When an electric current is applied, the compound and its derivatives may undergo a series of reactions that ultimately result in the emission of light .
Result of Action
The primary result of the compound’s action in its typical application is the emission of blue light in OLEDs . This is achieved through its role as a dopant material, influencing the color and efficiency of the light produced by the OLED .
Action Environment
The action of this compound is influenced by the environment within the OLED. Factors such as the presence of an electric current, the surrounding materials in the OLED, and the overall design of the device can impact the compound’s effectiveness and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 9-(naphthalen-2-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions with arylboronic acids or alkenes, respectively, to form various substituted carbazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, or organolithium reagents in ether.
Oxidation: Potassium permanganate in acetone or chromium trioxide in acetic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dimethylformamide.
Major Products:
Substitution: 3-Methoxy-9-(naphthalen-2-yl)-9H-carbazole.
Oxidation: 3,6-Dioxo-9-(naphthalen-2-yl)-9H-carbazole.
Coupling: Various aryl- or alkene-substituted carbazole derivatives.
相似化合物的比较
9-(Naphthalen-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3,6-Dibromo-9-(naphthalen-2-yl)-9H-carbazole: Contains an additional bromine atom, which can further influence its chemical behavior and applications.
3-Bromo-9-phenyl-9H-carbazole: Features a phenyl group instead of a naphthalen-2-yl group, altering its physical and chemical properties.
Uniqueness: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is unique due to the presence of both the bromine atom and the naphthalen-2-yl group, which together impart distinct electronic and steric effects. These features make it a valuable compound for specific applications in organic electronics and material science.
属性
IUPAC Name |
3-bromo-9-naphthalen-2-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUQKKYEOAENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934545-80-9 | |
| Record name | 3-Bromo-9-(2-naphthyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


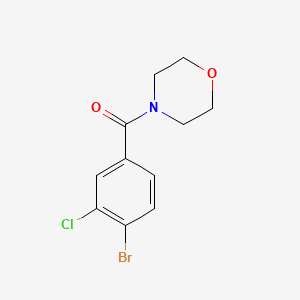
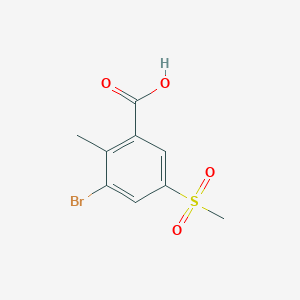
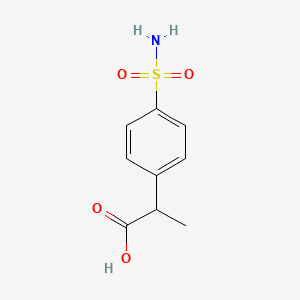
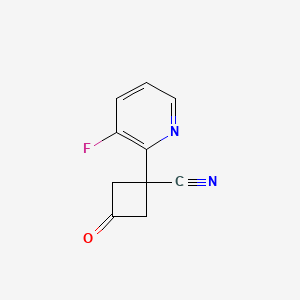
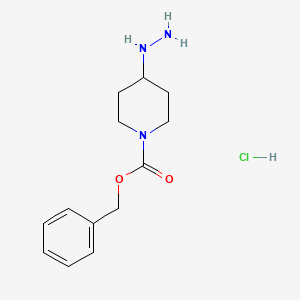
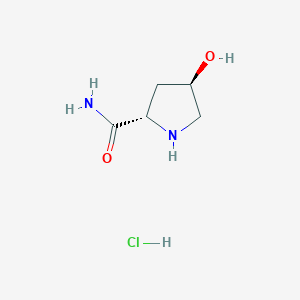
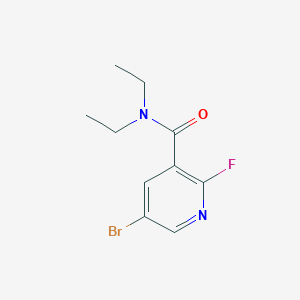
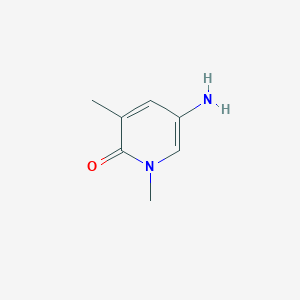
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

